molecular formula C19H21NO3 B11184920 2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid

2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid

Cat. No.: B11184920
M. Wt: 311.4 g/mol
InChI Key: XYBKFVXSGNRBEL-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenyl isocyanate with a suitable precursor to form the carbamoyl intermediate. This intermediate is then subjected to further reactions to introduce the phenylbutanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbamoyl group or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: It may be used in studies of enzyme interactions, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(4-Methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid include other carbamoyl derivatives and phenylbutanoic acid analogs. Examples include:

  • 2-{[(4-Methylphenyl)carbamoyl]methyl}benzoic acid
  • 2-{[(4-Methylphenyl)carbamoyl]methyl}propanoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

4-(4-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid

InChI

InChI=1S/C19H21NO3/c1-13-8-10-16(11-9-13)20-18(21)12-17(19(22)23)14(2)15-6-4-3-5-7-15/h3-11,14,17H,12H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

XYBKFVXSGNRBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C(C)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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